molecular formula C7H7NO2 B6324801 Anthranilic acid CAS No. 118-92-3

Anthranilic acid

Cat. No.: B6324801
CAS No.: 118-92-3
M. Wt: 137.14 g/mol
InChI Key: RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Description

Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic acid with the molecular formula C₇H₇NO₂. It consists of a benzene ring substituted with a carboxylic acid and an amine group. This compound is amphoteric, meaning it contains both acidic and basic functional groups. This compound is a white solid when pure, although commercial samples may appear yellow. It has a sweetish taste and is triboluminescent .

Mechanism of Action

Target of Action

Anthranilic acid primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in the metabolism of amino acids, contributing to various physiological processes.

Mode of Action

It is known to interact with its targets, l-amino-acid oxidase and d-amino-acid oxidase . The interaction with these enzymes could lead to changes in the metabolism of certain amino acids, potentially influencing various physiological processes.

Biochemical Pathways

This compound is a key metabolite in the catabolism of tryptophan via the Kynurenine pathway . It is normally a momentary intermediate that undergoes further conversion, eventually resulting in the production of nicotinamide (NAD+) . NAD+ is a crucial coenzyme in redox reactions, playing a significant role in energy metabolism and other biochemical processes.

Pharmacokinetics

The pharmacokinetics of this compound, like other nonsteroidal anti-inflammatory drugs (NSAIDs), can be described by the LADME model , which stands for Liberation, Absorption, Distribution, Metabolism, and Elimination.

Result of Action

Given its role in the kynurenine pathway, it is likely to influence the metabolism of tryptophan and the production of nad+, potentially affecting energy metabolism and other biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other solvents can affect its absorption and distribution in the body . Furthermore, its stability can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Anthranilic acid plays a significant role in biochemical reactions. It is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, this compound is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This interaction with enzymes and proteins is crucial for the production of essential biomolecules.

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. For instance, it has been shown to regulate the subcellular localization of auxin transporters during root gravitropism . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a precursor in the biosynthesis of tryptophan. It exerts its effects at the molecular level through binding interactions with biomolecules, such as enzymes involved in tryptophan synthesis . It may also influence gene expression related to these biochemical pathways.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, one study has shown that a derivative of this compound, Tranilast, was well-tolerated in mice and resulted in a reduction in tumor weight

Transport and Distribution

This compound is thought to influence the transport and distribution of auxin within plant tissues by affecting the subcellular localization of auxin transporters . This could potentially involve interactions with transporter proteins and could affect the localization or accumulation of this compound within cells and tissues.

Subcellular Localization

Its role in influencing the localization of auxin transporters suggests that it may have effects on its own activity or function depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthranilic acid can be synthesized from phthalic anhydride through a series of reactions. The process involves the nucleophilic attack of the amino group of urea towards one of the carbonyl groups of phthalic anhydride, forming an intermediate substituted phthalamide. This intermediate undergoes cyclization upon heating to form phthalimide. The phthalimide then undergoes a Hoffmann rearrangement with sodium or potassium hypobromide to yield this compound .

Industrial Production Methods: Industrially, this compound is produced as an intermediate in the manufacture of azo dyes and saccharin. It is also used in preparing perfumes to mimic jasmine and orange, pharmaceuticals such as loop diuretics, and UV absorbers .

Chemical Reactions Analysis

Types of Reactions: Anthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 2-aminobenzyl alcohol.

    Substitution: Azo compounds.

Comparison with Similar Compounds

Anthranilic acid is unique due to its amphoteric nature and its role as a precursor in the biosynthesis of tryptophan. Similar compounds include:

This compound stands out due to its diverse applications and its role in both synthetic and biological processes.

Properties

IUPAC Name

2-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
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Molecular Formula

C7H7NO2
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Related CAS

118337-98-7, Array
Details Compound: Poly(anthranilic acid)
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DSSTOX Substance ID

DTXSID8020094
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Molecular Weight

137.14 g/mol
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Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
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Record name Benzoic acid, 2-amino-
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

340 °F (NTP, 1992), 150 °C, 150 °C /from table/
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor)
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Density

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1
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Color/Form

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS

CAS No.

118-92-3, 1321-11-5
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Melting Point

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C
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Synthesis routes and methods I

Procedure details

A mixture of 5-amino-1-ethylpyrazole (0.56 g, 5 mmol), 2-chloro-5-(trifluoromethylsulfonyl)benzoic acid (1.4 g, 4.9 mmol), K2CO3 (0.69 g, 5 mmol), Cu(OAc)2 (0.1 g) and DMF (10mL) was refluxed for 4 hours and then was cooled to room temperature and was allowed to stand for about 3 days. Water was added to the reaction mixture and then the solution was acidified with acetic acid to a pH of about 5. The mixture was extracted with CH2Cl2 and then the CH2Cl2 layer was evaporated to afford N-(1-ethylpyrazol-5-yl)-5- trifluoromethylsulfonyl)anthranilic acid.
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(trifluoromethylsulfonyl)benzoic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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reactant
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0.1 g
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Synthesis routes and methods II

Procedure details

10% (wt.) Pd on activated carbon (0.05 equiv) was added to a flask charged with 2-nitrobenzoic acid (35) (1.0 equiv) under a N2 atmosphere. To the flask was added MeOH (0.25 M), and stirred under two H2 balloons overnight. After reaction complete, the flask was flushed with N2 gas, and the reaction mixture was filtered through celite. The volatiles were removed to afford crude 2-amino benzoic acid (36).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 19.2 parts of isatoic anhydride, 13.8 parts of cresylic acid (a mixture of phenols of which the main constituent is m-cresol), 0.5 parts of sodium hydroxide and 50 parts of dioxan are heated at 45°-50° C. for 4 hours. Residual sodium hydroxide is screened off and 500 parts of water are added to the filtrates. The brown oil which is formed is extracted into ether and the ether extract is washed three times with water. The ether solution is dried over magnesium sulphate and the ether is then distilled off leaving the cresylic acid ester of anthranilic acid as a brown oil.
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Name
19.2
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Name
phenols
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reactant
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Synthesis routes and methods V

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##
[Compound]
Name
monoazo
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azo
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1-phenyl-3-sulphomethyl-5-pyrazolone
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anthranilic acid
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Anthranilic acid
Reactant of Route 5
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Reactant of Route 6
Anthranilic acid

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